Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate
Description
Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate is a compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are of significant interest due to their diverse pharmacological activities and their presence in numerous natural products and medicinal agents. The tetrahydroquinoline core is a common motif in many biologically active compounds and is often synthesized for use in drug development and chemical research.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One such method involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which proceeds via alkylideneaminyl radical intermediates generated by single electron transfer between 3-hydroxyphenyl and 2,4-dinitrophenyl moieties. This reaction, in the presence of Na[BH3(CN)], affords 1,2,3,4-tetrahydroquinolin-8-ols regioselectively . Another synthetic route to chiral 4-alkyl-1,2,3,4-tetrahydroquinoline is described through the organoaluminum promoted modified Beckmann rearrangement involving the oxime sulfonate of (3 R )-3-ethylindan-1-one .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been studied using various spectroscopic techniques. For instance, FT-IR and FT-Raman spectra have been recorded and compared with theoretical results to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The molecular electrostatic potential map of these compounds often reveals regions of high electron density, which can indicate possible sites for nucleophilic attack .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, the Riley oxidation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with selenium dioxide can lead to unexpected products such as 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid, which can be analyzed using spectral data and elemental analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are often characterized using a combination of experimental and theoretical approaches. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations can be employed to investigate the geometry, linear polarizability, first-order hyperpolarizability, natural bonding orbital (NBO), molecular electrostatic potential contours (MEP and ESP), electrophilicity, and UV–Vis spectra in various solvents . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.
Future Directions
The future directions in the research and development of Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate and similar compounds involve further exploration of their synthetic methodologies and applications in the synthesis of related heterocycles . Their interesting pharmaceutical and biological activities make them valuable in drug research and development .
properties
IUPAC Name |
ethyl 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)8-4-10-3-5-11-6-7-13(16)15-12(11)9-10/h3,5,9H,2,4,6-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWBULKPEUITAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(CCC(=O)N2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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